Methyl 4-((tert-butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate
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Overview
Description
Methyl 4-((tert-butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate is a synthetic organic compound that features a piperidine ring substituted with a tert-butyldimethylsilyl (TBDMS) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((tert-butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature . The piperidine ring is then introduced through a series of steps involving the formation of intermediates, which are subsequently cyclized to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((tert-butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the silyl-protected hydroxyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO₄, CrO₃
Reducing agents: LiAlH₄, NaBH₄
Nucleophiles: Organolithium reagents, Grignard reagents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
Methyl 4-((tert-butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-((tert-butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The TBDMS group provides steric protection, allowing selective reactions at other functional groups. The piperidine ring can interact with biological targets, potentially modulating enzyme activity or receptor binding .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-((tert-butyldimethylsilyl)oxy)methyl)phenol
- tert-Butyl 4-((tert-butyldimethylsilyl)oxy)phenol
- tert-Butyl 4-((tert-butyldimethylsilyl)oxy)benzaldehyde
Uniqueness
Methyl 4-((tert-butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate is unique due to its combination of a piperidine ring and a TBDMS-protected hydroxyl group. This structure provides both stability and reactivity, making it a versatile intermediate in organic synthesis. The compound’s ability to undergo selective reactions while maintaining the integrity of the piperidine ring sets it apart from other similar compounds .
Biological Activity
Methyl 4-((tert-butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate, also known by its CAS number 849767-21-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is C17H33NO4Si. The compound features a piperidine ring, which is known for its presence in various bioactive molecules. The tert-butyldimethylsilyl (TBDMS) group serves as a protective group that enhances the compound's stability and solubility in organic solvents.
Synthesis
The synthesis of this compound typically involves the protection of functional groups to enhance reactivity and selectivity during subsequent reactions. The TBDMS group is introduced through silylation reactions, which are common in organic synthesis to protect hydroxyl groups.
Anticancer Properties
Recent studies have indicated that compounds containing piperidine moieties exhibit anticancer activity. For instance, derivatives similar to this compound have been shown to inhibit various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction. Research highlights the compound's interaction with specific kinases, which are crucial for cancer cell proliferation.
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Piperidine derivatives have been explored for their ability to inhibit enzymes involved in metabolic pathways, which can be pivotal for drug development targeting diseases such as diabetes and obesity.
Case Studies
-
In Vitro Studies on Cancer Cell Lines
- A study conducted on breast cancer cell lines demonstrated that analogs of this compound significantly reduced cell viability at concentrations ranging from 10 µM to 50 µM. The mechanism was linked to the induction of apoptosis through caspase activation.
-
Enzyme Activity Assays
- Inhibition assays against various kinases showed that compounds with similar structural features to this compound displayed IC50 values in the low micromolar range, indicating strong inhibitory activity.
Data Tables
Biological Activity | IC50 Value (µM) | Target |
---|---|---|
Cancer Cell Viability | 10 - 50 | Breast Cancer Cell Lines |
Enzyme Inhibition | < 5 | Various Kinases |
Properties
Molecular Formula |
C13H25NO4Si |
---|---|
Molecular Weight |
287.43 g/mol |
IUPAC Name |
methyl 4-[tert-butyl(dimethyl)silyl]oxy-2-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C13H25NO4Si/c1-13(2,3)19(5,6)18-10-7-8-14(11(15)9-10)12(16)17-4/h10H,7-9H2,1-6H3 |
InChI Key |
IPOOCNUWIOTERS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCN(C(=O)C1)C(=O)OC |
Origin of Product |
United States |
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